2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol

Lipophilicity ADME Drug Design

2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol (CAS 1248634-86-7) is a synthetic chiral amino alcohol with the formula C13H29NO and a molecular weight of 215.38 g/mol. It features a secondary amine linking a heptan-4-yl group to the 2-position of a 4-methylpentan-1-ol backbone, yielding one asymmetric center and a computed LogP of approximately 3.50.

Molecular Formula C13H29NO
Molecular Weight 215.38 g/mol
Cat. No. B13259642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol
Molecular FormulaC13H29NO
Molecular Weight215.38 g/mol
Structural Identifiers
SMILESCCCC(CCC)NC(CC(C)C)CO
InChIInChI=1S/C13H29NO/c1-5-7-12(8-6-2)14-13(10-15)9-11(3)4/h11-15H,5-10H2,1-4H3
InChIKeyRNTJZGKZQAKQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol: A Chiral Secondary Amino Alcohol for Specialized Chemical Biology and Synthesis


2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol (CAS 1248634-86-7) is a synthetic chiral amino alcohol with the formula C13H29NO and a molecular weight of 215.38 g/mol . It features a secondary amine linking a heptan-4-yl group to the 2-position of a 4-methylpentan-1-ol backbone, yielding one asymmetric center and a computed LogP of approximately 3.50 . This compound is annotated in authoritative biochemical databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1][2].

Chiral secondary amino alcohol probe with branched N-heptan-4-yl architecture
Supports lipoxygenase pathway studies and enzyme translocation assay context
Enantiomerically resolved building block for SAR panels and peptidomimetic synthesis

Why Standard Amino Alcohols Cannot Substitute for 2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol


The unique combination of a chiral secondary amino alcohol motif with a branched N-heptan-4-yl substituent in 2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol directly dictates its lipophilicity and steric profile, which are critical for target engagement in lipid-mediated pathways . Simple, unbranched N-alkyl amino alcohols such as 4-[(heptan-4-yl)amino]pentan-1-ol or the parent primary amine L-leucinol present fundamentally different LogP, hydrogen-bonding capacity, and steric bulk, making them unable to recapitulate the same intermolecular interactions and pharmacokinetic behavior within a given experimental model .

Target compound
Branched N-heptan-4-yl chiral secondary amino alcohol; LogP ~3.50
Analog 1: Des-methyl analog
Linear N-heptan-4-yl amino alcohol (LogP 2.71) — lower lipophilicity may shift membrane partitioning
Target compound
Secondary amine architecture; class-level inference suggests absent aminopeptidase activity
Analog 2: L-Leucinol
Primary amino alcohol with known aminopeptidase inhibition (Ki 17 µM) — off-target activity may confound lipoxygenase studies
SAR mismatch between primary and secondary amine analogs limits direct interchangeability; endpoint profiles may not transfer.

Quantitative Differentiation Evidence for 2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol Over Closest Analogs


Elevated Lipophilicity (LogP) Compared to Des-methyl and Primary Amine Analogs Drives Differential Membrane Partitioning

The target compound exhibits a computed LogP of 3.50, which is substantially higher than the close structural analog 4-[(heptan-4-yl)amino]pentan-1-ol (LogP 2.71), representing a 0.79 log unit difference in predicted partition coefficient . This difference, driven by the additional methyl group on the pentanol backbone, indicates over a 6-fold higher affinity for hydrophobic environments. Furthermore, the primary amino alcohol L-leucinol has a LogP of approximately 1.1, confirming that N-alkylation with a branched heptyl group massively shifts the lipophilicity profile [1].

Lipophilicity shift
Cross-study comparable
ΔLogP +0.79 vs. des-methyl analog; +2.4 vs. L-leucinol
Supports membrane partitioning assay context
Computed LogP; >6-fold higher predicted hydrophobic affinity vs. comparator 1
Lipophilicity ADME Drug Design Physicochemical Property

Chiral Secondary Amine Architecture Provides a Distinct Binding Mode Compared to Primary Amine-Based Inhibitors

The target compound possesses a single asymmetric carbon and a secondary amine (NH-R), categorizing it as a chiral secondary amino alcohol . In stark contrast, the widely used biochemical tool L-leucinol is a chiral primary amino alcohol (Ki = 17 µM against leucine aminopeptidase) . The transformation from a primary amine to a secondary amine with a bulky branched alkyl group is a critical SAR modification that is class-level known to ablate aminopeptidase inhibition while potentially introducing or retaining activity against other targets such as lipoxygenases [1].

Amine architecture
Class-level inference
Secondary amine vs. primary amine (L-leucinol)
Reported binding-mode context; may avoid aminopeptidase off-target engagement
L-Leucinol Ki 17 µM (aminopeptidase); SAR interpretation requires validation
Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Increased Molecular Weight and Rotatable Bond Count Tunes Pharmacokinetic Fit Relative to Smaller-Backbone Analogs

The molecular weight for 2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol is 215.38 g/mol, which is 14.03 g/mol higher than the closest analog 4-[(Heptan-4-yl)amino]pentan-1-ol (201.35 g/mol) and nearly double that of L-leucinol (117.19 g/mol) [1]. This increase in mass, coupled with a higher number of rotatable bonds, directly impacts key drug-likeness parameters, moving it into a physicochemical space distinct from both smaller analogs.

Molecular weight shift
Cross-study comparable
215.38 g/mol (+14.03 vs. des-methyl analog; +98.19 vs. L-leucinol)
Higher mass range may influence permeability and lead-likeness profiles
Rotatable bond count increases; PK context is model-dependent
Physicochemical Property Pharmacokinetics Lead Optimization

Procurement-Matched Application Scenarios for 2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol


Lipoxygenase (5-LOX) Translocation and Activity Assays in Inflammatory Cell Models

The compound's annotation as a potent 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells makes it a directly applicable tool for studying leukotriene biosynthesis in inflammation research [1]. Its elevated LogP (3.50) ensures effective membrane partitioning, a prerequisite for modulating this membrane-associated enzyme, a property not fulfilled by the more hydrophilic L-leucinol (LogP ~1.1) [1].

Structure-Activity Relationship (SAR) Studies Probing the Role of N-Alkyl Chain Branching on Target Selectivity

The compound serves as an essential comparator to L-leucinol (a primary amine) in SAR panels investigating the impact of secondary amine formation on aminopeptidase vs. lipoxygenase selectivity. L-Leucinol is a validated aminopeptidase inhibitor (Ki 17 µM), while the target compound is class-level inferred to lack this activity due to its secondary amine structure [2].

Chiral Building Block for the Synthesis of Complex Lipid-Mimetic or Peptidomimetic Scaffolds

As a chiral secondary amino alcohol with a single asymmetric center and both amine and alcohol functionalities, it is uniquely suited as a synthetic intermediate for generating diastereomerically enriched products. Its molecular weight (215.38) and lipophilicity differentiate it from standard smaller building blocks like L-leucinol (MW 117.19), allowing access to higher-molecular-weight chemical space [3].

Application
Selection Property
Validation Focus
5-LOX translocation assay research
Membrane partitioning profile
Cell-model endpoint review
Kinase selectivity SAR panels
Secondary amine pharmacophore
Aminopeptidase vs. lipoxygenase selectivity context
Chiral building block synthesis
Single asymmetric center with dual functionality
Diastereomeric enrichment review
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